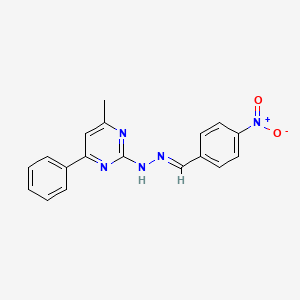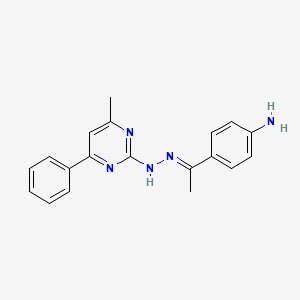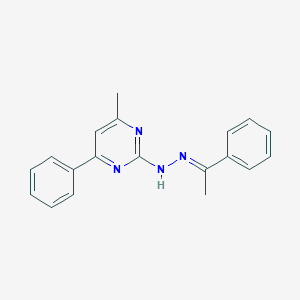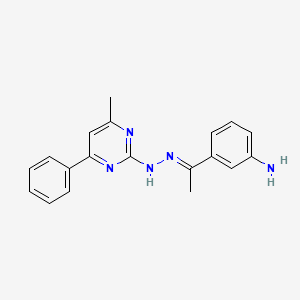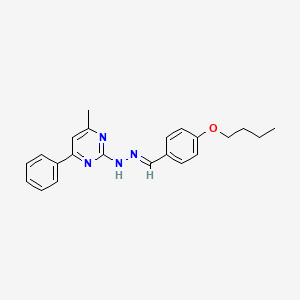
4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
Vue d'ensemble
Description
4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone, also known as BPHA, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. BPHA is a hydrazone derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has also been shown to have antimicrobial and antiviral activities. In addition, 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to have good electron transport properties, making it a promising candidate for use in electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone in lab experiments is its relatively simple synthesis method. 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone can be synthesized using readily available starting materials and simple reaction conditions. Another advantage is its potential for use in various fields, including medicinal chemistry, materials science, and analytical chemistry. However, one limitation of using 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone in lab experiments is its potential toxicity. 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to have cytotoxic effects on cancer cells, but its effects on normal cells are not fully understood.
Orientations Futures
There are several future directions for research on 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone. One direction is the development of 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone derivatives with improved properties, such as increased potency and selectivity. Another direction is the investigation of 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone's potential for use in other fields, such as catalysis and organic synthesis. Finally, the investigation of 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone's potential for use in combination therapies for cancer treatment is another promising direction for future research.
Applications De Recherche Scientifique
4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been investigated for its anticancer, antimicrobial, and antiviral activities. 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In materials science, 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been studied for its potential applications in organic electronics and photovoltaics. 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to have good electron transport properties, making it a promising candidate for use in electronic devices. In analytical chemistry, 4-butoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been used as a reagent for the determination of various metal ions.
Propriétés
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-4-methyl-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-3-4-14-27-20-12-10-18(11-13-20)16-23-26-22-24-17(2)15-21(25-22)19-8-6-5-7-9-19/h5-13,15-16H,3-4,14H2,1-2H3,(H,24,25,26)/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVVIKQIZSNCAM-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-4-methyl-6-phenylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-fluorobenzaldehyde [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone](/img/structure/B3843483.png)
![benzaldehyde [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone](/img/structure/B3843485.png)
![1-(4-pentylphenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone](/img/structure/B3843491.png)
![1-(4-butylphenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone](/img/structure/B3843498.png)
![1-(pentafluorophenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone](/img/structure/B3843517.png)
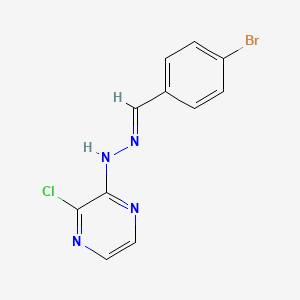
![1-(3,4-dichlorophenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone](/img/structure/B3843532.png)
